1-Methyl-1,3,5-triazinane-2,4,6-trione
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Overview
Description
This compound exists in two isomeric forms, enol and keto tautomers, with the keto form prevailing in the solid state and in acidic or neutral solutions . Isocyanuric acid derivatives have numerous industrial applications, including their use as industrial cleaners and polymer cross-linking agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Methyl-1,3,5-triazinane-2,4,6-trione can be synthesized through various methods. One common method involves the reaction of cyanuric acid metal salt with alkylating agents . Another method includes the trimerization reaction of cyanurate derivatives or isocyanates . Additionally, the compound can be synthesized using chloro acetonitrile/NaH/HMPA system or trisodium cyanurate salt/chloro acetonitrile/DMF system .
Industrial Production Methods
Industrial production of this compound often involves the thermal decomposition of urea, which undergoes cyclization to form the desired compound . This method is advantageous due to its high yield and cost-effectiveness .
Chemical Reactions Analysis
Scientific Research Applications
1-Methyl-1,3,5-triazinane-2,4,6-trione has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-Methyl-1,3,5-triazinane-2,4,6-trione involves its interaction with molecular targets and pathways. For example, its anticancer properties are attributed to its ability to induce apoptosis in cancer cells through both extrinsic and intrinsic signaling pathways . The compound also interacts with various enzymes and receptors, leading to its diverse biological effects .
Comparison with Similar Compounds
1-Methyl-1,3,5-triazinane-2,4,6-trione can be compared with other similar compounds, such as:
1,3,5-Triallyl-1,3,5-triazinane-2,4,6-trione: This compound is used as a cross-linking agent in polymer synthesis and has similar chemical properties.
1,3,5-Triaryl-1,3,5-triazinane-2,4,6-trithiones: These derivatives have unique electronic structures and optical properties due to the replacement of oxygen with sulfur atoms.
The uniqueness of this compound lies in its versatile applications and its ability to form stable derivatives with diverse chemical and biological properties.
Properties
IUPAC Name |
1-methyl-1,3,5-triazinane-2,4,6-trione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O3/c1-7-3(9)5-2(8)6-4(7)10/h1H3,(H2,5,6,8,9,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKFBDXNBNZXCCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)NC(=O)NC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3O3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30462899 |
Source
|
Record name | 1-Methyl-1,3,5-triazinane-2,4,6-trione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30462899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.10 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6726-47-2 |
Source
|
Record name | 1-Methyl-1,3,5-triazinane-2,4,6-trione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30462899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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